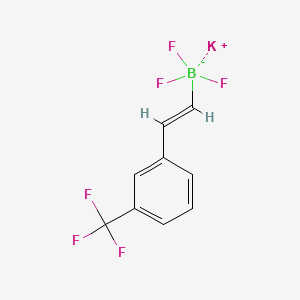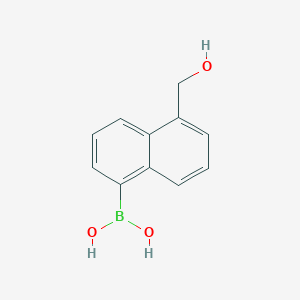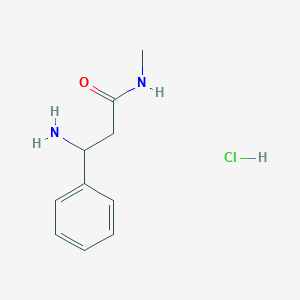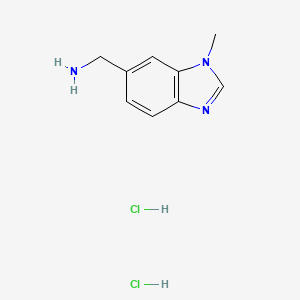
Potassium (E)-trifluoro(3-(trifluoromethyl)styryl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its stability under oxidative conditions and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide typically involves the reaction of a boronic acid or boronate ester with potassium fluoride and a suitable trifluoromethylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is often heated to facilitate the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes. Substitution reactions can yield a wide range of functionalized organoboron compounds.
Scientific Research Applications
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The trifluoroborate group is particularly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide include:
- Potassium 3-fluorophenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium (trifluoromethyl)trifluoroborate
Uniqueness
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide is unique due to its specific trifluoromethyl and phenyl substituents, which impart distinct reactivity and stability characteristics. This makes it particularly useful in applications requiring robust and selective reagents.
Properties
Molecular Formula |
C9H6BF6K |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide |
InChI |
InChI=1S/C9H6BF6.K/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14,15)16;/h1-6H;/q-1;+1/b5-4+; |
InChI Key |
APNCENIUWFDVQS-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)

![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)


![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
![tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13453921.png)
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)



